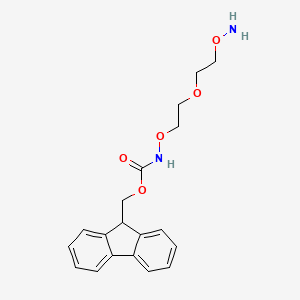

Fmoc-aminooxy-PEG2-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[2-(2-aminooxyethoxy)ethoxy]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5/c20-25-11-9-23-10-12-26-21-19(22)24-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13,20H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJENKAHPGFOITB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCCOCCON | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Overview of the Heterobifunctional Linker: Fmoc-aminooxy-PEG2-NH2

Introduction:

Fmoc-aminooxy-PEG2-NH2 is a specialized, heterobifunctional chemical linker widely employed by researchers in bioconjugation, peptide synthesis, and the development of antibody-drug conjugates (ADCs).[1][2] Its unique linear structure incorporates four key chemical moieties, each serving a distinct purpose in the controlled assembly of complex biomolecular structures. This guide provides a detailed examination of its molecular architecture.

Molecular Structure and Core Components:

The structure of this compound is defined by the sequential arrangement of a protecting group, a reactive handle, a spacer, and a terminal functional group. These components are:

-

Fmoc (Fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group located at one terminus of the molecule. Its primary function is to mask a primary amine, preventing it from reacting prematurely during multi-step chemical syntheses. The Fmoc group can be selectively removed under mild basic conditions to reveal the amine for subsequent conjugation.

-

Aminooxy Group (-O-NH2): Adjacent to the PEG spacer, the aminooxy group serves as a highly specific reactive handle. It readily reacts with carbonyl compounds, specifically aldehydes and ketones, to form a stable oxime bond. This specific reactivity is crucial for site-specific modifications of proteins or other molecules that have been engineered to contain a carbonyl group.[3]

-

PEG2 (Polyethylene Glycol) Linker: This component is a short, hydrophilic spacer consisting of two repeating ethylene (B1197577) glycol units (-O-CH2-CH2-O-CH2-CH2-). The PEG2 linker enhances the aqueous solubility of the molecule and the resulting conjugate. Furthermore, it provides spatial separation between the conjugated molecules, which can help to preserve their individual biological functions and reduce steric hindrance.

-

Terminal Amine Group (-NH2): At the opposite end of the molecule from the Fmoc group is a primary amine. This functional group provides a versatile point of attachment for various substrates, such as carboxylic acids (forming an amide bond) or other activated chemical species.

Structural Connectivity:

The molecule is assembled in a linear fashion. The terminal primary amine is connected to one end of the PEG2 spacer. The other end of the PEG2 spacer is attached to the oxygen atom of the aminooxy group. The nitrogen of this aminooxy group is, in turn, protected by the Fmoc group.

Data Presentation

The key quantitative data for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C19H22N2O5 | [4][5][6] |

| Molecular Weight | 358.39 g/mol | [3][4][5][6] |

| CAS Number | 190249-87-7 | [3] |

Mandatory Visualization

The logical relationship between the core components of the this compound molecule is depicted in the diagram below.

Caption: Logical structure of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. amsbio.com [amsbio.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 5. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 6. chemscene.com [chemscene.com]

Fmoc-aminooxy-PEG2-NH2: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: Fmoc-aminooxy-PEG2-NH2 is a heterobifunctional linker widely utilized in bioconjugation, peptide synthesis, and the development of antibody-drug conjugates (ADCs). This guide provides an in-depth overview of its chemical properties, stability, and key experimental protocols, designed to equip researchers, scientists, and drug development professionals with the essential knowledge for its effective application. The molecule features a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal aminooxy group, each conferring specific functionalities crucial for advanced bioconjugation strategies.

Core Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and execution.

| Property | Value |

| Molecular Formula | C₁₉H₂₂N₂O₅ |

| Molecular Weight | 358.39 g/mol |

| CAS Number | 190249-87-7 |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Solubility | Soluble in polar organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and N-Methyl-2-pyrrolidone (NMP). The PEG2 spacer enhances hydrophilicity, contributing to its solubility profile. |

| Storage | Recommended storage at -20°C for long-term stability. Solutions in solvents like DMSO can be stored at -80°C for up to six months or -20°C for one month. Repeated freeze-thaw cycles should be avoided. |

Stability Profile

The stability of this compound is dictated by its three core components: the Fmoc protecting group, the PEG spacer, and the aminooxy functional group.

-

Fmoc Group Stability: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group. It is stable under acidic conditions, such as during treatment with trifluoroacetic acid (TFA), which is commonly used for the cleavage of other protecting groups in peptide synthesis.[1] However, it is readily cleaved under basic conditions, most commonly with a solution of piperidine (B6355638) in DMF.

-

PEG Spacer Stability: The diethenoxy (PEG2) linker consists of stable ether linkages that are generally resistant to a wide range of chemical conditions, including acidic and basic environments typically employed in bioconjugation and peptide synthesis.[1] This inertness ensures the integrity of the spacer during synthetic manipulations.

-

Aminooxy Group Stability: The aminooxy group is a robust functional group used for forming stable oxime bonds with aldehydes and ketones. It is generally stable under neutral and mild acidic or basic conditions. However, it is important to avoid strong oxidizing or reducing agents, which can potentially degrade the aminooxy functionality.[2] The oxime ligation reaction itself is most efficient at a slightly acidic pH, typically between 4 and 6.[3]

Key Signaling Pathways and Experimental Workflows

The utility of this compound is centered around two key chemical transformations: the deprotection of the Fmoc group to reveal a primary amine and the reaction of the aminooxy group to form an oxime bond.

Fmoc Deprotection Workflow

The removal of the Fmoc group is a critical step to unmask the primary amine, which can then be used for subsequent conjugation reactions.

Caption: Workflow for the deprotection of the Fmoc group from this compound.

Oxime Ligation Signaling Pathway

The aminooxy group reacts specifically with an aldehyde or ketone to form a stable oxime linkage, a cornerstone of chemoselective ligation.

Caption: Signaling pathway of oxime ligation between an aminooxy-functionalized molecule and a carbonyl compound.

Experimental Protocols

The following protocols provide detailed methodologies for the key applications of this compound.

Protocol 1: Solution-Phase Fmoc Deprotection

This protocol describes the removal of the Fmoc group from this compound in a solution phase.

Materials:

-

This compound

-

Anhydrous Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

Diethyl ether (cold)

-

Reaction vessel (e.g., round-bottom flask)

-

Stirring apparatus

-

Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring

Procedure:

-

Dissolution: Dissolve this compound in a minimal amount of anhydrous DMF in the reaction vessel.

-

Reagent Addition: Add a 20% (v/v) solution of piperidine in DMF to the reaction mixture. A 2-5 fold molar excess of piperidine is typically sufficient.

-

Reaction: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the progress of the deprotection by TLC or HPLC. The reaction is typically complete within 30 minutes to 2 hours.

-

Work-up:

-

Once the reaction is complete, remove the DMF and excess piperidine under reduced pressure (e.g., using a rotary evaporator).

-

Co-evaporate with a solvent like toluene (B28343) to help remove residual piperidine.

-

The resulting crude product, the deprotected H2N-aminooxy-PEG2-NH2, can often be used directly in the next step.

-

For purification, if necessary, precipitation with cold diethyl ether can be attempted. Due to the polarity of the free amine, silica (B1680970) gel chromatography may be challenging.[5]

-

Protocol 2: Oxime Ligation

This protocol details the conjugation of the deprotected aminooxy-PEG2-NH2 linker to an aldehyde- or ketone-containing molecule.

Materials:

-

Deprotected H2N-aminooxy-PEG2-NH2

-

Aldehyde- or ketone-functionalized molecule

-

Reaction Buffer: 0.1 M Sodium Phosphate, pH 6.0-7.0 is a good starting point. The optimal pH is typically between 4 and 6.[3]

-

Aniline (B41778) (optional, as a catalyst)

-

Reaction vessel

-

Stirring/shaking apparatus

-

HPLC or Mass Spectrometry (MS) for reaction monitoring and product analysis

Procedure:

-

Reagent Preparation:

-

Dissolve the aldehyde- or ketone-containing molecule in the chosen reaction buffer.

-

Dissolve the deprotected H2N-aminooxy-PEG2-NH2 in the same buffer.

-

-

Ligation Reaction:

-

Combine the solutions of the two reactants in the reaction vessel. A slight molar excess (1.1 to 1.5 equivalents) of the aminooxy linker is often used to drive the reaction to completion.

-

If using a catalyst, add aniline to a final concentration of 10-100 mM.

-

-

Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the carbonyl compound and the concentrations of the reactants.

-

Monitoring: Monitor the formation of the oxime conjugate by HPLC or MS.

-

Purification: Once the reaction is complete, the conjugate can be purified using standard techniques such as reverse-phase HPLC or size-exclusion chromatography, depending on the properties of the final product.

Conclusion

This compound is a versatile and valuable tool for researchers in the fields of bioconjugation and drug development. Its well-defined chemical properties and predictable reactivity allow for the precise and efficient construction of complex biomolecular architectures. By understanding its stability profile and employing optimized experimental protocols, scientists can effectively leverage this linker to advance their research and development efforts.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become the linchpin of modern solid-phase peptide synthesis (SPPS), enabling the efficient and reliable construction of complex peptide chains.[1][] Its widespread adoption stems from its unique chemical properties, particularly its lability under mild basic conditions, which offers a significant advantage over the harsher acidic conditions required for the alternative tert-butyloxycarbonyl (Boc) protecting group.[1][3] This key difference forms the basis of the Fmoc/tBu orthogonal protection strategy, allowing for the selective deprotection of the α-amino group while acid-labile side-chain protecting groups remain intact.[1][4] This technical guide provides a comprehensive overview of the pivotal role of the Fmoc protecting group in contemporary peptide synthesis, delving into the chemical principles of Fmoc-based SPPS, detailing experimental protocols, presenting key quantitative data, and illustrating the underlying chemical workflows and mechanisms.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc-SPPS is a cyclical process that facilitates the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[4][5] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[4] The foundational principle of this methodology is the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids.[][4] This orthogonal protection strategy permits the selective removal of the N-terminal protecting group without affecting the acid-labile protecting groups on the amino acid side chains.[3][4]

The synthesis cycle consists of three primary steps:

-

Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide chain. This is typically achieved by treatment with a mild base, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][5] The deprotection reaction proceeds via a β-elimination mechanism.[3][4]

-

Washing: Thorough washing of the resin is performed to remove the deprotection reagent and the cleaved Fmoc byproducts. This step is critical to prevent side reactions in the subsequent coupling step.[4]

-

Amino Acid Coupling: This involves the activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent reaction with the free N-terminal amine of the resin-bound peptide to form a new peptide bond.[4] This step is facilitated by a coupling reagent.[6]

This cycle is repeated for each amino acid in the desired sequence. Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed, typically with a strong acid such as trifluoroacetic acid (TFA).[5][7]

The Chemistry of the Fmoc Group

The utility of the Fmoc group in SPPS is centered on its base-lability.[1] Its structure comprises a fluorene (B118485) ring system linked to the amino group via a methoxycarbonyl bridge.[1]

Mechanism of Fmoc Protection

The Fmoc group is typically introduced to the α-amino group of an amino acid by reacting it with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1][] Fmoc-OSu is often preferred as the reaction conditions are easier to control and it produces fewer side reactions.[]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a β-elimination reaction initiated by a base, most commonly a secondary amine like piperidine.[3][8] The base abstracts the acidic proton on the fluorene ring, leading to the elimination of dibenzofulvene and the release of the free amine as a carbamic acid, which then decarboxylates.[9][10] The liberated dibenzofulvene is a reactive intermediate that is trapped by the excess amine in the deprotection solution to form a stable adduct.[11]

Caption: Mechanism of Fmoc deprotection by piperidine.[1]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[12]

-

Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 times).[12]

-

First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring it is fully covered. Agitate for 3 minutes.[12]

-

Drain: Drain the deprotection solution.[12]

-

Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[12]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[12]

Protocol 2: Amino Acid Coupling

-

Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent such as HCTU in DMF. Add a base like N,N-diisopropylethylamine (DIPEA) to activate the amino acid.[13]

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.[4]

-

Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.[7]

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.[14]

Protocol 3: Monitoring of Fmoc Deprotection

The deprotection of the Fmoc group can be monitored in real-time by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the drained deprotection solution at approximately 301 nm.[1][3] This allows for the quantitative assessment of the reaction's completion.

Protocol 4: Cleavage from Resin and Final Deprotection

-

Resin Preparation: Wash the fully assembled peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and resin. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[7]

-

Cleavage Reaction: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.[7]

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to cold diethyl ether.[1][12]

-

Isolation: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the peptide pellet under vacuum.[1]

Quantitative Data in Fmoc-SPPS

The efficiency of Fmoc-SPPS is dependent on the precise control of reaction conditions. The following tables summarize common reagents and conditions.

Table 1: Common Reagents and Conditions for Fmoc Deprotection

| Reagent | Concentration | Reaction Time | Advantages | Disadvantages |

| Piperidine | 20% in DMF | 2 x 10 min | Highly effective, well-established.[12] | Can promote aspartimide and diketopiperazine formation.[12][15] Regulated in some regions.[12] |

| 4-Methylpiperidine | 20% in DMF | 2 x 10 min | Equivalent efficiency to piperidine.[12] Not a controlled substance.[12] | Similar propensity for side reactions as piperidine.[12] |

| Piperazine | 5-10% in NMP/EtOH | 2 x 10-15 min | Reduced toxicity compared to piperidine.[12] Can minimize certain side reactions.[16] | Less soluble in DMF, may require solvent mixtures.[12] |

| DBU/Piperidine | 2% DBU, 2-5% Piperidine in DMF/NMP | 2 x 5-10 min | Faster deprotection, effective for hindered sequences.[12] Can suppress diketopiperazine formation.[12] | DBU is a strong, non-nucleophilic base that can increase the risk of racemization and aspartimide formation if not used carefully.[12] |

Table 2: Comparison of Fmoc and Boc Strategies in SPPS

| Feature | Fmoc Strategy | Boc Strategy |

| α-Amino Protection | Fmoc (Base-labile) | Boc (Acid-labile) |

| Deprotection Condition | Mild base (e.g., 20% piperidine in DMF)[3] | Strong acid (e.g., TFA) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Very acid-labile or orthogonal |

| Final Cleavage | Strong acid (e.g., TFA, HF) | Very strong acid (e.g., HF) |

| Advantages | Milder deprotection conditions, compatible with sensitive residues, automation-friendly.[5][17] | Less expensive reagents. |

| Disadvantages | Potential for side reactions like diketopiperazine and aspartimide formation.[14][18] | Harsh acidic conditions can degrade sensitive peptides.[7] |

Visualization of Fmoc-SPPS Workflow

The cyclical nature of Fmoc-SPPS is a key to its success and amenability to automation.

Caption: High-level workflow of Fmoc solid-phase peptide synthesis.[4]

Potential Side Reactions in Fmoc Chemistry

Despite its numerous advantages, Fmoc chemistry is not without potential side reactions that can affect the purity and yield of the final peptide.

-

Diketopiperazine Formation: This is a significant side reaction at the dipeptide stage, where the deprotected N-terminal amino group can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[14][15] This is particularly problematic when proline is the second amino acid.[15]

-

Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a five-membered succinimide (B58015) ring (aspartimide), especially when followed by amino acids like glycine, asparagine, or serine.[14][17][18] This can lead to a mixture of α- and β-peptides upon ring-opening.[17] The addition of HOBt to the piperidine solution can help reduce aspartimide formation.[14]

-

Racemization: While the use of urethane-based protecting groups like Fmoc suppresses racemization, it can still occur, particularly during the activation step of sterically hindered amino acids.[14] The addition of additives like HOBt or HOAt can help to minimize racemization.[14]

-

+51 Da Adduct Formation: For peptides containing a C-terminal cysteine, a base-catalyzed elimination of the protected sulfhydryl group can occur, leading to a dehydroalanine (B155165) residue which can then react with piperidine to form a +51 Da adduct.[15]

Conclusion

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis.[1] Its unique base-lability provides a mild and orthogonal protection strategy that has enabled the routine synthesis of complex peptides, including those with sensitive modifications.[5][14] The amenability of Fmoc chemistry to automation has further revolutionized the field, making custom peptides readily accessible for a wide range of applications in research, diagnostics, and therapeutics.[17] A thorough understanding of the underlying chemistry, careful execution of experimental protocols, and awareness of potential side reactions are essential for the successful application of this powerful synthetic methodology.

References

- 1. benchchem.com [benchchem.com]

- 3. chempep.com [chempep.com]

- 4. benchchem.com [benchchem.com]

- 5. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 6. One moment, please... [powdersystems.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. total-synthesis.com [total-synthesis.com]

- 11. connectsci.au [connectsci.au]

- 12. benchchem.com [benchchem.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. chempep.com [chempep.com]

- 15. peptide.com [peptide.com]

- 16. researchgate.net [researchgate.net]

- 17. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

function of the aminooxy group in bioconjugation

An In-depth Technical Guide to the Function of the Aminooxy Group in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental technology in modern life sciences, diagnostics, and therapeutics.[1] The success of this field relies on the availability of chemoselective ligation reactions—reactions that form a stable covalent bond between two functional groups with high specificity and yield, under mild, physiologically compatible conditions, and in the presence of a multitude of other functional groups found in biomolecules.[2][3]

Among the elite class of bioorthogonal "click" chemistries, oxime ligation has emerged as a robust and versatile tool.[1][4] This reaction involves the chemoselective condensation of an aminooxy group (-O-NH₂) with a carbonyl moiety, specifically an aldehyde or a ketone, to form a stable oxime bond (C=N-O).[5][6][7] The aminooxy group's unique reactivity, the exceptional stability of the resulting linkage, and the mild reaction conditions required have made it indispensable for applications ranging from protein modification and antibody-drug conjugates (ADCs) to hydrogel formation and cell surface labeling.[8][9][10]

This technical guide provides an in-depth exploration of the core principles governing the . It details the reaction mechanism, factors influencing reaction kinetics and stability, quantitative data, experimental protocols, and key applications to equip researchers and drug development professionals with the knowledge to effectively implement this powerful chemical tool.

Core Principles of Oxime Ligation

The foundational reaction is the condensation between a nucleophilic aminooxy group and an electrophilic aldehyde or ketone, which proceeds with the elimination of a water molecule.[11] This transformation is highly specific, as aldehydes and ketones are generally absent in native biological systems (with some exceptions), thus preventing off-target reactions with other biological functional groups.[10]

Reaction Mechanism

The formation of an oxime is a two-step process involving a tetrahedral intermediate:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen of the aminooxy group on the electrophilic carbonyl carbon. This forms a transient, tetrahedral carbinolamine (or hemiaminal) intermediate.

-

Dehydration: The intermediate is then dehydrated to form the final oxime product with its characteristic C=N double bond. This dehydration step is the rate-limiting step and is typically catalyzed by acid.[11][12]

The overall reaction is reversible, but the equilibrium strongly favors the formation of the stable oxime product.[13]

Factors Influencing Reaction Kinetics

The efficiency and rate of oxime ligation are critically dependent on several factors, which can be modulated to optimize conjugation outcomes.

pH

The reaction rate is highly pH-dependent. Optimal rates are typically observed in mildly acidic conditions (pH 4-5).[1][14][15] This is because the rate-limiting dehydration step requires protonation of the hydroxyl group in the tetrahedral intermediate, making it a better leaving group (water). However, at very low pH, the aminooxy nucleophile becomes protonated (-O-NH₃⁺), rendering it non-nucleophilic and halting the initial attack.[11] At physiological pH (~7.4), the uncatalyzed reaction is often slow because of the low concentration of protons available to catalyze the dehydration step.[11][16]

| pH Range | Effect on Reactivity and Stability | Reference |

| < 4.0 | Reaction slows due to protonation of the aminooxy group; oxime bond is susceptible to hydrolysis. | [5][17][18] |

| 4.0 - 5.5 | Optimal pH range for most uncatalyzed or aniline-catalyzed oxime ligations. | [1][11][14][15][19] |

| 6.5 - 7.5 | Slower reaction rate, often requiring a catalyst for efficient conjugation. Oxime bond is highly stable. | [11][16][20] |

| > 8.0 | Reaction rate decreases as the dehydration step becomes less efficient. | [12][21] |

Catalysis

To overcome the slow reaction kinetics at neutral pH, nucleophilic catalysts are frequently employed. Aniline and its derivatives, such as m-phenylenediamine (B132917) (mPDA) and p-phenylenediamine (B122844) (pPDA), are the most common and effective catalysts.[6][14][15][16][22]

The catalytic mechanism involves the rapid, reversible formation of a protonated Schiff base (an iminium ion) between the catalyst and the carbonyl compound. This intermediate is significantly more electrophilic and reactive towards the aminooxy nucleophile than the original carbonyl group. The aminooxy group then displaces the catalyst in a transimination reaction to form the final, more stable oxime product.[9] The use of these catalysts can accelerate the reaction by orders of magnitude at physiological pH.[9][22][23]

| Catalyst | Relative Efficiency Enhancement (vs. Aniline) | Key Features & Conditions | Reference |

| Aniline | 1x (Baseline) | Standard catalyst, effective at 10-100 mM, pH 4.5-7.0. | [11][24][25] |

| m-Phenylenediamine (mPDA) | ~2-15x | More effective than aniline, partly due to much greater aqueous solubility allowing higher concentrations. | [22][26] |

| p-Phenylenediamine (pPDA) | ~19-20x | Highly effective catalyst at neutral pH, even at low mM concentrations. | [14][15][16] |

Reactant Structure

The intrinsic reactivity of the carbonyl and aminooxy partners also plays a significant role:

-

Carbonyl Partner : Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater electrophilicity.[5][27] Electron-withdrawing groups adjacent to the carbonyl group can enhance its reactivity.[11]

-

Aminooxy Partner : The structure of the R-group on the aminooxy moiety (R-O-NH₂) can have a modest influence on stability and reactivity.[11]

Stability of the Oxime Bond

A defining feature of oxime ligation is the exceptional hydrolytic stability of the resulting bond, especially when compared to other imine-based linkages like hydrazones.[8][17][28]

-

Comparative Stability : At neutral pH, the rate constant for oxime hydrolysis is nearly 1000-fold lower than that for a simple hydrazone.[28] This stability is attributed to the high electronegativity of the oxygen atom adjacent to the imine nitrogen, which decreases the basicity of the nitrogen and makes it less susceptible to the protonation required to initiate hydrolysis.[5][11][28]

-

pH Dependence of Stability : While highly stable at neutral and basic pH, the oxime bond can undergo acid-catalyzed hydrolysis at low pH (typically pH < 4).[5][17][18] This property can be exploited for controlled-release applications.

-

Reduction for Enhanced Stability : For applications requiring absolute, irreversible stability, the C=N double bond of the oxime can be reduced to a more stable single bond (an alkoxyamine) using reducing agents like sodium cyanoborohydride (NaCNBH₃).[5][17]

| Linkage Type | Relative Hydrolysis Rate (at pD 7.0) | Key Characteristics | Reference |

| Methylhydrazone (C=N-NHCH₃) | ~600x | Less stable, more susceptible to hydrolysis. | [28] |

| Acetylhydrazone (C=N-NHCOCH₃) | ~300x | Intermediate stability. | [28] |

| Semicarbazone (C=N-NHCONH₂) | ~160x | Intermediate stability. | [28] |

| Oxime (C=N-O-R) | 1x (Baseline) | Highly stable at physiological pH, considered the linkage of choice for stable bioconjugates. | [11][17][28] |

Applications and Experimental Workflow

The reliability and chemoselectivity of oxime ligation have led to its widespread adoption in numerous bioconjugation applications:

-

Protein and Peptide Modification : Site-specific labeling of proteins and peptides with probes, tags, or other molecules.[8][29]

-

Antibody-Drug Conjugates (ADCs) : Linking potent cytotoxic drugs to antibodies for targeted cancer therapy.[27]

-

Glycoprotein and Polysaccharide Labeling : Conjugation to carbohydrate moieties after mild periodate (B1199274) oxidation to generate aldehyde groups.[30][31][32]

-

Oligonucleotide Conjugation : Attaching ligands to nucleic acids to improve their therapeutic potential.[33][34]

-

Radiolabeling : Incorporating radionuclides like ¹⁸F for PET imaging, where the rapid and efficient ligation is crucial due to short half-lives.[6]

-

Hydrogel Formation and Surface Modification : Creating biocompatible materials and functionalizing surfaces for cell culture or diagnostic arrays.[9]

General Experimental Workflow

The process for creating a bioconjugate via oxime ligation typically follows a logical sequence of steps involving preparation of the reactants, the conjugation reaction itself, and subsequent purification and analysis of the product.

Detailed Experimental Protocols

Protocol 1: General Catalyzed Oxime Ligation at Neutral pH

This protocol describes a general method for conjugating an aminooxy-functionalized molecule to an aldehyde- or ketone-bearing biomolecule (e.g., a protein) at physiological pH using a catalyst.

Materials:

-

Aldehyde- or ketone-functionalized biomolecule

-

Aminooxy-functionalized molecule (e.g., aminooxy-PEG, aminooxy-biotin)

-

Catalyst Stock: 100 mM p-phenylenediamine (pPDA) in water or DMSO (prepare fresh)[24]

-

Quenching Reagent (optional): 1 M Acetone or 1 M Methoxyamine

-

Purification System: Size-Exclusion Chromatography (SEC) column or dialysis cassettes appropriate for the biomolecule's size.

Procedure:

-

Biomolecule Preparation: Dissolve the aldehyde/ketone-functionalized biomolecule in the Reaction Buffer to a final concentration of 1-10 mg/mL (typically 10-100 µM).

-

Reagent Preparation: Dissolve the aminooxy-functionalized molecule in a compatible solvent (e.g., DMSO or Reaction Buffer) to create a concentrated stock solution (e.g., 10-100 mM).

-

Reaction Initiation: Add the aminooxy-reagent stock solution to the biomolecule solution to achieve a 10- to 50-fold molar excess.

-

Catalyst Addition: Add the pPDA catalyst stock solution to the reaction mixture to achieve a final concentration of 2-10 mM.[15][16]

-

Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 2-12 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or SDS-PAGE).

-

Purification: Once the reaction is complete, remove the excess small molecules (unreacted aminooxy reagent, catalyst) by SEC or by dialyzing the reaction mixture against a suitable buffer (e.g., PBS) for 24-48 hours with multiple buffer changes.[1]

-

Analysis: Characterize the final conjugate using mass spectrometry to confirm the mass shift corresponding to the conjugation and use SDS-PAGE or HPLC to assess purity.

Protocol 2: Labeling of Glycoproteins via Periodate Oxidation and Oxime Ligation

This protocol details the labeling of glycosylation sites on an antibody by first creating aldehyde groups through mild oxidation, followed by conjugation with an aminooxy-functionalized dye.[31]

Materials:

-

Antibody (e.g., IgG) at ≥2 mg/mL in PBS

-

Oxidation Reagent: Sodium meta-periodate (NaIO₄)

-

Aminooxy-CF® Dye (or other aminooxy-functionalized probe)[31]

-

Reaction Buffer: 100 mM Sodium Acetate (B1210297), pH 5.5

-

Purification: Desalting column (e.g., Zeba™ Spin Desalting Column)

Procedure:

-

Antibody Preparation: Exchange the antibody into 100 mM Sodium Acetate, pH 5.5 using a desalting column. Adjust the concentration to 2 mg/mL.

-

Oxidation:

-

Prepare a fresh 100 mM solution of NaIO₄ in the acetate buffer.

-

Add the NaIO₄ solution to the antibody to a final concentration of 1-10 mM.

-

Incubate in the dark at room temperature for 30 minutes.

-

Remove excess periodate by passing the solution through a desalting column equilibrated with the same acetate buffer. The antibody now has aldehyde groups on its carbohydrate chains.

-

-

Ligation Reaction:

-

Prepare a 5 mM stock solution of the Aminooxy-CF® Dye in DMSO.[31]

-

Add a 20- to 50-fold molar excess of the aminooxy dye to the oxidized antibody solution. Aniline can be added to 10 mM to catalyze the reaction, though the acidic pH is often sufficient.

-

Incubate in the dark at room temperature for 2 hours.[31]

-

-

Purification: Remove unreacted dye by running the reaction mixture through a desalting column equilibrated with a storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its λ_max) according to the manufacturer's instructions.

Conclusion

The aminooxy group is a cornerstone of modern bioconjugation chemistry, enabling the precise and stable linkage of molecules under biologically compatible conditions. Its reaction with aldehydes and ketones to form a highly stable oxime bond is characterized by exceptional chemoselectivity and tunable kinetics. The ability to accelerate this ligation at physiological pH with nucleophilic catalysts has broadened its applicability immensely. For researchers, scientists, and drug development professionals, a thorough understanding of the principles of oxime ligation—from its pH and catalyst dependence to the intrinsic stability of the resulting bond—is critical for designing and executing successful conjugation strategies. The robustness and versatility of this chemistry ensure that the aminooxy group will remain an invaluable tool in the development of next-generation protein therapeutics, diagnostics, and advanced biomaterials.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Chemical ligation - Wikipedia [en.wikipedia.org]

- 3. [PDF] Chemoselective ligation reactions with proteins, oligosaccharides and cells. | Semantic Scholar [semanticscholar.org]

- 4. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]

- 5. benchchem.com [benchchem.com]

- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]

- 8. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Boronic acids facilitate rapid oxime condensations at neutral pH - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00921A [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Single-Step Grafting of Aminooxy-Peptides to Hyaluronan: A Simple Approach to Multifunctional Therapeutics for Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]

- 20. broadpharm.com [broadpharm.com]

- 21. chemrxiv.org [chemrxiv.org]

- 22. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. diva-portal.org [diva-portal.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. ADC Conjugation Technologies | AxisPharm [axispharm.com]

- 28. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. biotium.com [biotium.com]

- 31. biotium.com [biotium.com]

- 32. scispace.com [scispace.com]

- 33. pubs.acs.org [pubs.acs.org]

- 34. Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the PEG2 Spacer in Linker Molecules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers and Spacers in Advanced Therapeutics

In the landscape of modern drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is far more than a simple bridge.[1][2] It is a critical determinant of a therapeutic's success, profoundly influencing its efficacy, safety, and pharmacokinetic profile.[2][3] Within the linker, the spacer unit plays a pivotal role in modulating these properties. Among the various spacer technologies, the two-unit polyethylene (B3416737) glycol (PEG2) spacer has emerged as a versatile and widely adopted component.[4][5]

This technical guide provides a comprehensive exploration of the purpose of the PEG2 spacer in linker molecules. We will delve into its fundamental physicochemical properties, its impact on the biological performance of advanced therapeutics, and provide detailed experimental protocols for its evaluation.

Core Functions and Physicochemical Properties of the PEG2 Spacer

The PEG2 spacer, composed of two repeating ethylene (B1197577) oxide units, imparts a unique and advantageous set of characteristics to linker molecules.[6][7] Its primary functions are rooted in its distinct physicochemical nature.

Enhanced Hydrophilicity and Solubility: A significant challenge in drug development is the often-hydrophobic nature of potent cytotoxic payloads in ADCs and the complex molecular structures of PROTACs.[3][8] This hydrophobicity can lead to aggregation, poor solubility, and manufacturing difficulties.[3] The inclusion of a hydrophilic PEG2 spacer effectively mitigates these issues by increasing the overall water solubility of the conjugate.[5][8][9] This is due to the ability of the ether oxygen atoms in the PEG chain to form hydrogen bonds with water molecules.[7][10][11]

Biocompatibility and Reduced Immunogenicity: PEG is a well-established biocompatible polymer with low toxicity and minimal immunogenicity.[7][8] The PEG2 spacer can create a "stealth" effect by forming a hydration shell around the conjugate, which can shield it from recognition by the immune system and reduce clearance by the reticuloendothelial system.[7][12]

Modulation of Physicochemical and Pharmacokinetic Properties: The length and composition of the linker, including the PEG2 spacer, directly influence the physicochemical properties of the entire therapeutic molecule. These properties, in turn, dictate its pharmacokinetic (PK) and pharmacodynamic (PD) behavior.[4][13]

The incorporation of a PEG spacer can:

-

Prolong Circulation Half-Life: By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, leading to a longer circulation time in the bloodstream.[3][13][14]

-

Improve Bioavailability: Enhanced solubility and stability contribute to improved bioavailability of the therapeutic agent.[15]

-

Protect from Proteolytic Degradation: The PEG chain can sterically hinder the approach of proteolytic enzymes, thereby protecting peptide-based linkers or payloads from degradation.[13]

Applications of the PEG2 Spacer in Advanced Therapeutics

The unique properties of the PEG2 spacer make it a valuable tool in the design of both ADCs and PROTACs.

In Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The PEG2 spacer within the linker architecture offers several advantages:

-

Improved Drug-to-Antibody Ratio (DAR): The hydrophilicity imparted by the PEG spacer can enable the conjugation of a higher number of drug molecules per antibody (higher DAR) without causing aggregation.[3][8] This is crucial for delivering a sufficiently potent dose of the cytotoxic agent to the target cancer cells.[3]

-

Enhanced Stability and Tolerability: By improving solubility and reducing aggregation, PEG spacers contribute to the overall stability and tolerability of the ADC.[16][17]

-

Balancing Hydrophobicity: A PEG2 spacer can effectively counteract the hydrophobicity of the payload and other linker components, leading to an ADC with a more favorable biophysical profile.[4][16]

In PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI.[1][2][18] The linker in a PROTAC is not merely a spacer but a critical element for facilitating the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[1][2]

The PEG2 spacer plays a crucial role in PROTAC design by:

-

Providing Optimal Length and Flexibility: The length of the linker is a critical parameter in PROTAC design, often exhibiting a "Goldilocks effect" where a linker that is too short may cause steric hindrance, while one that is too long can lead to unproductive binding.[1] The PEG2 spacer offers a balance of moderate length and flexibility that can be optimal for the formation of a stable ternary complex for certain POI and E3 ligase pairs.[1]

-

Improving Physicochemical Properties: Similar to its role in ADCs, the PEG2 spacer enhances the solubility and cell permeability of the PROTAC molecule, which is essential for its biological activity.[2][5][18]

Quantitative Data on the Impact of PEG Spacers

The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key performance indicators of ADCs and PROTACs.

Table 1: Impact of PEG Spacer Length on ADC Drug-to-Antibody Ratio (DAR)

| Linker-Payload | Cleavable Trigger | PEG Spacer Length | Average DAR | Reference |

| DTPM-Val-Ala | Hydrophobic | PEG12 | 3.0 | [4] |

| DTPM-Val-Ala | Hydrophobic | None | 1.4 | [4] |

| DTPM-Val-Cit | Less Hydrophobic | PEG12 | 2.7 | [4] |

| DTPM-Val-Cit | Less Hydrophobic | None | 3.8 | [4] |

| Maleimide Chemistry | Non-cleavable | PEG2 | Similar to PEG4 | [4] |

| Maleimide Chemistry | Non-cleavable | PEG4 | Similar to PEG2 | [4] |

| Val-Cit-PABC | Cleavable | PEG2 | 3.9 | [4] |

| Val-Cit-PABC | Cleavable | PEG8 | 2.4 | [4] |

Table 2: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths

| PROTAC | Linker Type | Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells | Reference |

| PROTAC 1 | Alkyl | 8 | 10 | 45 | [2] |

| PROTAC 2 | PEG2 | 12 | 22 | 174.5 | [2] |

| PROTAC 3 | PEG4 | 14 | 30 | 193.0 | [2] |

Experimental Protocols

Detailed and standardized protocols are essential for the systematic evaluation of PEG linkers in drug development.

Protocol 1: Synthesis of a PEG2-Containing Linker for ADC Conjugation

This protocol describes a general method for synthesizing a maleimide-functionalized PEG2 linker for conjugation to thiol groups on an antibody.

Materials:

-

Amino-PEG2-acid[19]

-

Maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Boc-protected amino-PEG2-acid

Procedure:

-

Boc Deprotection: Dissolve Boc-protected amino-PEG2-acid in a 1:1 mixture of TFA and DCM. Stir at room temperature for 1 hour. Remove the solvent under reduced pressure to obtain the deprotected amino-PEG2-acid.

-

Coupling Reaction: Dissolve the deprotected amino-PEG2-acid and MC-NHS in DMF. Add DIPEA to the solution and stir at room temperature overnight.

-

Purification: Purify the crude product by reverse-phase HPLC to obtain the maleimide-PEG2-acid linker.

-

Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.

Protocol 2: In Vitro Plasma Stability Assay

This assay determines the stability of a PEG-containing linker in plasma by measuring the degradation of the conjugate over time.[14]

Materials:

-

PEG-conjugated therapeutic (e.g., ADC or PROTAC)

-

Human plasma (or plasma from other species of interest)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile with 0.1% formic acid (quenching solution)

-

LC-MS/MS system

Procedure:

-

Incubation: Dilute the PEG-conjugated therapeutic in PBS to a final concentration of 1 µM. Add the diluted conjugate to pre-warmed human plasma to a final concentration of 0.5 µM. Incubate at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.

-

Quenching: Immediately add the plasma aliquot to a 3-fold excess of cold quenching solution to precipitate plasma proteins and stop the reaction.

-

Sample Preparation: Vortex the quenched samples and centrifuge at >10,000 x g for 10-15 minutes. Collect the supernatant for analysis.[14]

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the intact conjugate and any released payload or degradation products.

-

Data Analysis: Plot the percentage of the remaining intact conjugate against time to determine the in vitro half-life (t½) of the linker.[14]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the cytotoxic potential of a PEGylated therapeutic, such as an ADC, on cancer cell lines.[20]

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

PEGylated therapeutic (e.g., ADC) and control compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the PEGylated therapeutic and control compounds in complete cell culture medium. Replace the medium in the cell plate with the compound dilutions. Include wells with medium only as a negative control.

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.

-

Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the application and evaluation of PEG2 spacers.

Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC) featuring a PEG2 spacer.

Caption: Mechanism of action of a PROTAC utilizing a PEG2 linker.

Caption: A typical workflow for the evaluation of a PEGylated therapeutic.

Conclusion

The PEG2 spacer is a critical and versatile component in the design of advanced linker molecules for therapeutics such as ADCs and PROTACs. Its ability to enhance hydrophilicity, improve biocompatibility, and provide optimal spacing and flexibility makes it an invaluable tool for overcoming common challenges in drug development. A thorough understanding of the properties of the PEG2 spacer and the implementation of rigorous experimental evaluation are essential for the rational design and optimization of next-generation targeted therapies. This guide provides a foundational resource for researchers and drug development professionals to leverage the full potential of the PEG2 spacer in their pursuit of more effective and safer medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. adcreview.com [adcreview.com]

- 4. books.rsc.org [books.rsc.org]

- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 6. lifetein.com [lifetein.com]

- 7. chempep.com [chempep.com]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Solubility mystery solved - HIMS - University of Amsterdam [hims.uva.nl]

- 11. researchgate.net [researchgate.net]

- 12. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creativepegworks.com [creativepegworks.com]

- 14. benchchem.com [benchchem.com]

- 15. qyaobio.com [qyaobio.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. vectorlabs.com [vectorlabs.com]

- 18. precisepeg.com [precisepeg.com]

- 19. Amino-PEG2-acid, 791028-27-8 | BroadPharm [broadpharm.com]

- 20. benchchem.com [benchchem.com]

The Chemistry of Connection: An In-depth Technical Guide to Oxime Ligation

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular science, the ability to selectively and stably connect different molecular entities is paramount. Oxime ligation has emerged as a powerful and versatile tool in the bioconjugation toolbox, enabling the precise assembly of complex biomolecular architectures. This technical guide provides a comprehensive overview of the core principles of oxime ligation chemistry, its kinetics, and practical applications, offering researchers the knowledge to harness this remarkable reaction for their scientific endeavors.

Core Principles of Oxime Ligation

Oxime ligation is a chemoselective reaction that forms a stable oxime bond through the condensation of an aminooxy group with an aldehyde or a ketone.[1] This reaction is highly valued for its bioorthogonality, meaning it proceeds efficiently in complex biological environments with minimal side reactions involving native functional groups.[2] The reaction's efficiency is, however, notably influenced by the pH of the medium and can be significantly accelerated through catalysis.

The Reaction Mechanism

The formation of an oxime bond proceeds via a two-step mechanism:

-

Nucleophilic Attack: The nitrogen atom of the aminooxy moiety performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde or ketone. This initial step leads to the formation of a transient tetrahedral intermediate known as a hemiaminal.

-

Dehydration: The hemiaminal intermediate then undergoes a dehydration step, eliminating a molecule of water to form the stable C=N-O oxime linkage.

This reaction is reversible, and the stability of the resulting oxime bond is a key consideration in its application.[3]

The Role of pH

The rate of oxime ligation is highly pH-dependent. The reaction is generally favored under mildly acidic conditions, typically between pH 4 and 5.[4][5] This is because the dehydration step of the hemiaminal intermediate is acid-catalyzed. At lower pH values, the rate of dehydration increases. However, at very low pH, the aminooxy nucleophile can become protonated, reducing its nucleophilicity and slowing down the initial attack on the carbonyl group. Conversely, at neutral or basic pH, the uncatalyzed reaction is significantly slower due to the lack of sufficient protonation to facilitate dehydration.[3]

Catalysis of Oxime Ligation

To overcome the sluggish reaction rates at physiological pH (around 7.4), nucleophilic catalysts are often employed. Aniline (B41778) and its derivatives, such as p-phenylenediamine (B122844) (PPD) and m-phenylenediamine (B132917) (mPDA), have been shown to be highly effective catalysts.[4][6]

The catalytic mechanism involves the formation of a more reactive intermediate. The aniline catalyst first reacts with the aldehyde or ketone to form a protonated Schiff base. This intermediate is more electrophilic than the original carbonyl compound, making it more susceptible to nucleophilic attack by the aminooxy species. The subsequent intramolecular transimination leads to the formation of the oxime product and regeneration of the aniline catalyst.[7]

Quantitative Data on Oxime Ligation

The efficiency and kinetics of oxime ligation can be quantified to aid in the design and optimization of bioconjugation strategies. The following tables summarize key quantitative data from various studies.

Table 1: Comparison of Catalysts for Oxime Ligation

| Catalyst | Relative Rate Enhancement (Compared to Uncatalyzed) | Typical Concentration | pH | Notes |

| None | 1 | - | 7.0 | Very slow at neutral pH. |

| Aniline | Up to 40-fold at neutral pH[8] | 10-100 mM[4] | 7.0 | The classical catalyst for oxime ligation.[9] |

| p-Phenylenediamine (PPD) | ~19-fold faster than aniline at pH 7[10] | 2-10 mM[4] | 4.0-7.0 | Highly effective, even at low concentrations.[10] |

| m-Phenylenediamine (mPDA) | Up to 15-fold more efficient than aniline[11] | 50-750 mM | 7.0 | Highly soluble, allowing for significant rate acceleration at higher concentrations.[6] |

Table 2: Effect of pH on Oxime Ligation Kinetics

| pH | Reaction Rate | Notes |

| 4.0 - 5.0 | Optimal for uncatalyzed reactions | Acidic conditions may not be suitable for all biomolecules.[5][10] |

| 6.5 - 7.5 | Slower for uncatalyzed reactions; significantly accelerated by catalysts | Ideal for most biological applications to maintain protein stability.[5] |

Table 3: Comparative Stability of Oxime and Hydrazone Linkages

| Linkage | Relative Hydrolytic Stability | Equilibrium Constant (Keq) | Notes |

| Oxime | ~10³-fold more stable than simple hydrazones[12] | >10⁸ M⁻¹[13] | Generally more stable, especially at physiological pH.[12] |

| Hydrazone | Less stable than oximes | 10⁴ - 10⁶ M⁻¹[13] | More susceptible to hydrolysis, particularly under acidic conditions.[3] |

Visualizing the Chemistry

Diagrams illustrating the reaction mechanism and experimental workflows provide a clear visual understanding of the processes involved in oxime ligation.

References

- 1. benchchem.com [benchchem.com]

- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Nucleophilic catalysis of oxime ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Fmoc-aminooxy-PEG2-NH2 for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-aminooxy-PEG2-NH2 is a heterobifunctional linker molecule integral to modern bioconjugation and drug development, particularly in the construction of antibody-drug conjugates (ADCs). Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal aminooxy group, offers a versatile platform for the precise and stable linkage of biomolecules.

The aminooxy group facilitates highly selective (chemoselective) conjugation to carbonyl groups (aldehydes and ketones) on target molecules through the formation of a stable oxime bond. This reaction, known as oxime ligation, proceeds under mild, aqueous conditions, making it ideal for sensitive biomolecules. The PEG2 spacer enhances solubility and reduces steric hindrance, improving reaction efficiency and the biocompatibility of the final conjugate.[1] The Fmoc protecting group provides an orthogonal handle for subsequent modifications, allowing for a stepwise and controlled conjugation strategy.

Molecular Profile

The fundamental properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₉H₂₂N₂O₅[1] |

| Molecular Weight | 358.39 g/mol [1] |

| CAS Number | 190249-87-7[1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents (DMF, DMSO); PEG spacer enhances aqueous solubility |

| Storage | Store at 2-8°C[1] |

Key Chemical Transformations

The utility of this compound revolves around two primary chemical reactions: oxime ligation and Fmoc deprotection.

Oxime Ligation

The aminooxy group reacts specifically with aldehydes or ketones to form a stable oxime linkage. This reaction is highly efficient and can be performed under physiological conditions, though it is often accelerated at a slightly acidic pH.

Reaction Scheme: Oxime Ligation

Caption: Oxime bond formation between this compound and a carbonyl-containing molecule.

Fmoc Deprotection

The Fmoc group is a base-labile protecting group. It can be efficiently removed using a solution of a secondary amine, most commonly piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). This exposes a primary amine on the PEG linker, which can then be used for subsequent conjugation reactions.

Reaction Scheme: Fmoc Deprotection

Caption: Removal of the Fmoc protecting group to yield a free amine.

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimization may be required for specific applications.

Protocol for Oxime Ligation

This protocol describes the conjugation of this compound to a protein containing an aldehyde or ketone group.

Materials:

-

This compound

-

Aldehyde or ketone-functionalized protein

-

Reaction Buffer: 0.1 M sodium phosphate, pH 6.0-7.0 (or 0.1 M acetate (B1210297) buffer, pH 4.5-5.5 for acid-stable proteins)

-

Aniline (B41778) (optional catalyst)

-

Organic co-solvent (e.g., DMF or DMSO), if needed for solubility

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Protein Preparation: Dissolve the carbonyl-functionalized protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Linker Preparation: Prepare a stock solution of this compound in DMF or DMSO (e.g., 10-100 mM).

-

Reaction Setup: Add a 10-50 molar excess of the this compound stock solution to the protein solution. If the linker has limited aqueous solubility, the final concentration of the organic co-solvent should not exceed 10-20%.

-

(Optional) Catalyst Addition: For reactions at or near neutral pH, aniline can be added to a final concentration of 10-100 mM to accelerate the reaction.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle agitation. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

-

Purification: Remove the excess linker and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.

Quantitative Parameters for Oxime Ligation:

| Parameter | Recommended Range | Notes |

| pH | 4.5 - 7.0 | Optimal pH is often slightly acidic (around 6.0) to balance the reactivity of the aminooxy group and the stability of the target molecule.[2] |

| Temperature | Room Temperature to 37°C | Higher temperatures can increase the reaction rate but may compromise the stability of some biomolecules. |

| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the carbonyl group, pH, and presence of a catalyst. |

| Molar Excess of Linker | 10 - 50 fold | A higher excess can drive the reaction to completion but may complicate purification. |

| Catalyst (Aniline) | 10 - 100 mM | Significantly accelerates the reaction at neutral pH.[3] Other catalysts like p-phenylenediamine (B122844) can also be used.[3] |

Protocol for Fmoc Deprotection

This protocol describes the removal of the Fmoc group from the conjugated linker.

Materials:

-

Fmoc-protected conjugate

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Quenching Solution: Acetic acid or other suitable acid

-

Purification system (e.g., HPLC, precipitation)

Procedure:

-

Solubilization: Dissolve the Fmoc-protected conjugate in DMF.

-

Deprotection: Add the 20% piperidine in DMF solution to the conjugate solution.

-

Incubation: Incubate at room temperature for 15-30 minutes. The progress can be monitored by HPLC by observing the disappearance of the Fmoc-protected species.

-

Quenching (Optional): The reaction can be quenched by the addition of an acid like acetic acid to neutralize the piperidine.

-

Purification: The deprotected conjugate can be isolated by precipitation with a non-polar solvent (e.g., diethyl ether) or purified by reverse-phase HPLC.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a two-step conjugation process using this compound.

Caption: A typical experimental workflow for dual conjugation using this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas:

-

Antibody-Drug Conjugates (ADCs): It serves as a cleavable linker for the site-specific attachment of cytotoxic drugs to antibodies.[4]

-

Peptide and Protein Modification: The PEG spacer can improve the pharmacokinetic properties of therapeutic peptides and proteins.

-

Biomaterial Functionalization: It can be used to immobilize biomolecules onto surfaces for applications in biosensors and diagnostics.

-

PROTACs and Other Novel Bioconjugates: The bifunctional nature of the linker is well-suited for the synthesis of complex molecular architectures like Proteolysis Targeting Chimeras (PROTACs).

References

Solubility Profile of Fmoc-aminooxy-PEG2-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Fmoc-aminooxy-PEG2-NH2, a bifunctional linker commonly employed in the synthesis of antibody-drug conjugates (ADCs). Understanding the solubility of this reagent is critical for its effective handling, reaction setup, and purification processes in bioconjugation and drug development workflows.

Physicochemical Properties and Solubility Overview

This compound is a heterobifunctional molecule featuring a base-labile Fmoc-protected aminooxy group, a hydrophilic di-polyethylene glycol (PEG2) spacer, and a terminal primary amine. The presence of the lipophilic Fmoc group and the hydrophilic PEG spacer imparts a distinct solubility profile. While quantitative solubility data in a wide range of solvents is not extensively published, the solubility can be inferred from structurally similar Fmoc-PEG derivatives and general principles of chemical compatibility.

PEGylation, the process of attaching PEG chains, is a common strategy to enhance the solubility and stability of peptides and proteins.[1][] The hydrophilic PEG spacer in this compound contributes to its solubility in aqueous media.[3][4]

Solubility Data Summary

The following table summarizes the expected solubility of this compound in various common laboratory solvents. This information is compiled from product literature for analogous compounds and general chemical knowledge. It is strongly recommended to perform small-scale solubility tests for specific applications.

| Solvent | Type | Expected Solubility | Notes |

| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Commonly used as a reaction solvent for bioconjugation and peptide synthesis.[5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Another common solvent for dissolving a wide range of organic molecules.[5] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | A suitable alternative to DMF and DMSO for many applications.[5] |

| Dichloromethane (DCM) | Nonpolar | Moderately to Sparingly Soluble | The lipophilic Fmoc group may allow for some solubility. |

| Chloroform | Nonpolar | Moderately to Sparingly Soluble | Similar to DCM, solubility is influenced by the Fmoc group. |

| Water | Polar Protic | Sparingly Soluble | The PEG spacer enhances aqueous solubility, but the Fmoc group limits it. Solubility is expected to increase significantly after Fmoc deprotection.[3][5] |

| Methanol | Polar Protic | Soluble | Generally a good solvent for polar organic molecules. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, should be an effective solvent. |

| Acetonitrile | Polar Aprotic | Soluble | Often used in reversed-phase HPLC for purification. |

Experimental Protocols

General Protocol for Dissolving this compound

-

Solvent Selection : Based on the intended application, select a suitable solvent from the table above. For most bioconjugation reactions, DMF or DMSO are the recommended starting points.

-

Weighing : Accurately weigh the desired amount of this compound in a clean, dry vial.

-

Solvent Addition : Add the selected solvent to the vial. It is advisable to start with a slightly smaller volume of solvent than calculated to ensure complete dissolution.

-

Dissolution : Gently vortex or sonicate the mixture to aid dissolution. If the compound does not dissolve completely, a slight warming of the solution may be attempted, provided it is compatible with the stability of the molecule.

-

Stock Solution : Once fully dissolved, add the remaining solvent to reach the final desired concentration. Store the stock solution under appropriate conditions, typically at -20°C for short-term storage, protected from light.[1][6] For long-term storage, -80°C is recommended.

Protocol for Fmoc Deprotection

The removal of the Fmoc protecting group is a critical step to liberate the aminooxy functionality for subsequent conjugation.

-

Reaction Setup : Dissolve the this compound compound in DMF.

-

Deprotection Reagent : Prepare a 20% solution of piperidine (B6355638) in DMF.

-

Reaction : Add the 20% piperidine solution to the dissolved this compound. The reaction is typically rapid, with a half-life of the Fmoc group being approximately 6 seconds in this solution.[7]

-

Monitoring : The progress of the deprotection can be monitored by analytical techniques such as TLC or LC-MS.

-

Work-up : Following complete deprotection, the resulting free aminooxy-PEG2-NH2 can be isolated or used directly in the next reaction step. The piperidine and its byproducts are typically removed through evaporation under vacuum or by precipitation of the product.

Visualization of Application in ADC Synthesis

This compound serves as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs).[8][9][10] The following diagram illustrates the conceptual workflow of its application.

Caption: Workflow for ADC synthesis using this compound.

References

- 1. Fmoc-NH-PEG-NH2 [nanocs.net]

- 3. Fmoc-NH-PEG2-CH2COOH, 166108-71-0, Semaglutide Intermediate - Biopharma PEG [biochempeg.com]

- 4. Fmoc-NH-PEG2-CH2COOH, 166108-71-0 | BroadPharm [broadpharm.com]

- 5. chempep.com [chempep.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. creativepegworks.com [creativepegworks.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. amsbio.com [amsbio.com]

- 10. Fmoc-NH-PEG2-NH2|CAS 190249-87-7|DC Chemicals [dcchemicals.com]

A Technical Guide to Fmoc-aminooxy-PEG2-NH2: Application in Antibody-Drug Conjugate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-aminooxy-PEG2-NH2, a heterobifunctional linker critical in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). This document outlines its chemical properties, provides a list of potential suppliers, details experimental protocols for its use in ADC synthesis, and presents a comparative analysis of its linkage stability.

Core Compound Information

This compound is a valuable tool in bioconjugation, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal aminooxy group. The aminooxy group facilitates the formation of a stable oxime bond with carbonyl groups (aldehydes or ketones), while the Fmoc-protected amine allows for its integration into peptide synthesis or other modifications following deprotection. The PEG spacer enhances solubility and reduces steric hindrance.[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₂N₂O₅ | [2] |

| Molecular Weight | 358.39 g/mol | [2] |

| Appearance | White to yellow solid | [4] |

| Storage Conditions | -20°C, protect from light, stored under nitrogen | [4] |

Supplier Information

A variety of chemical suppliers offer this compound. Researchers are advised to request certificates of analysis to ensure purity and quality. Potential suppliers include:

-

MySkinRecipes[2]

-

Sigma-Aldrich[3]

-

Shanghai Aladdin Biochemical Technology Co., LTD.[6]

-

DC Chemicals Limited[6]

-

Amsbio[7]

Application in Antibody-Drug Conjugates

This compound is primarily utilized as a linker in the synthesis of ADCs.[4][7] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[5] The linker plays a crucial role in the stability and efficacy of an ADC. The oxime bond formed from the aminooxy group is significantly more stable than other common linkages, such as the thiosuccinimide bond from maleimide-thiol reactions, which is susceptible to retro-Michael reactions in plasma.[5][8] This enhanced stability prevents premature release of the cytotoxic payload, thereby reducing off-target toxicity and widening the therapeutic window.[5]

Comparative Linker Stability

The choice of linker chemistry is critical to the in vivo performance of an ADC. The table below presents a comparison of the stability of oxime linkages with the widely used maleimide-based linkages.

| Linker Type | Linkage Chemistry | Key Stability Features | Plasma Stability | Reference |

| Aminooxy | Oxime | Resistant to hydrolysis and thiol-mediated cleavage. | High | [5] |

| Maleimide | Thiosuccinimide | Susceptible to retro-Michael reaction in the presence of thiols (e.g., glutathione, albumin), leading to deconjugation. | Low to Moderate | [5][9] |

Experimental Protocols: Synthesis of an Oxime-Linked ADC